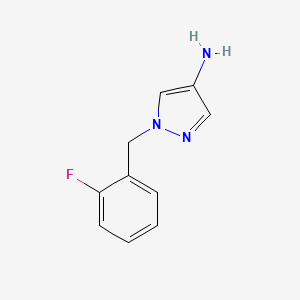

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Vue d'ensemble

Description

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine, commonly referred to as F-PBPA, is a small molecule that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It is a type of pyrazole that can be used as a ligand, an activator, and a catalyst in a range of chemical reactions. F-PBPA has also been investigated for its potential as a drug for various diseases, as well as for its ability to act as an insecticide.

Applications De Recherche Scientifique

Activité antimicrobienne

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine a fait l'objet d'études pour son potentiel antimicrobien. Les chercheurs ont synthétisé une série diversifiée d'hybrides d'imine liés au 1,2,3-triazole à l'aide d'une réaction de clic promue par Cu(I). Parmi ces hybrides, le composé 7d a démontré la plus grande efficacité antimicrobienne contre R. oryzae et S. aureus, avec des concentrations minimales inhibitrices (CMI) de 0,0123 µmol/mL et 0,0061 µmol/mL, respectivement . Cela suggère son potentiel en tant qu'agent antimicrobien novateur.

Propriétés antivirales

Bien que les études spécifiques sur l'activité antivirale de ce composé soient limitées, des composés fluorés apparentés se sont avérés prometteurs. Par exemple, la 4-N-(2'-amino-glutarate-1'-méthylester)-1-(2'-désoxy-2'-β-fluoro-4'-azido)-furanosyl-cytosine a présenté une activité anti-virus Coxsackie B (CVB) efficace . Enquêter sur des propriétés similaires pour le this compound pourrait être intéressant.

Mécanisme D'action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress pathways. For instance, it has been observed to influence the activity of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cGMP, a crucial signaling molecule . The interaction between this compound and sGC enhances the production of cGMP, which in turn affects various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to enhance nitric oxide (NO)-induced relaxations in smooth muscle cells by increasing cGMP levels . Additionally, this compound has been found to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits, thereby mitigating oxidative stress in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the activation of soluble guanylyl cyclase (sGC), leading to increased production of cGMP . This activation is achieved through direct binding interactions with the enzyme, which enhances its catalytic activity. Furthermore, this compound has been shown to inhibit the activity of NADPH oxidase, an enzyme responsible for the production of reactive oxygen species (ROS), thereby reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained increases in cGMP levels and prolonged inhibition of oxidative stress pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance NO-induced relaxations and reduce oxidative stress without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and cGMP signaling. The compound interacts with enzymes such as soluble guanylyl cyclase and NADPH oxidase, influencing metabolic flux and metabolite levels . These interactions play a crucial role in modulating cellular responses to oxidative stress and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to localize in various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by factors such as cellular uptake mechanisms and binding interactions with intracellular proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in the mitochondria is essential for its role in modulating oxidative stress and maintaining mitochondrial function.

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBHPISBSWMGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327370 | |

| Record name | 1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

925634-52-2 | |

| Record name | 1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)

![N-[3-(2-acetamido-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2,2-dimethylpropanamide](/img/structure/B1228959.png)

![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)

![1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228966.png)

![N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide](/img/structure/B1228968.png)

![4-[3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-1-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228970.png)

![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)